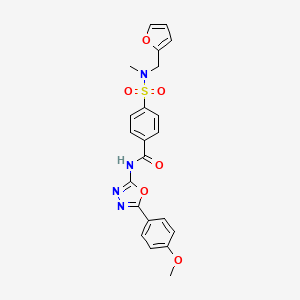![molecular formula C14H17N B2892663 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 1936186-34-3](/img/structure/B2892663.png)
2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-methyl-2-azabicyclo[221]hept-5-ene is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 2-azabicyclo[221]hept-5-en-3-one, are versatile intermediates in the synthesis of carbocyclic nucleosides . Nucleosides play a crucial role in various biological processes, including DNA replication, signal transduction, and energy transfer.
Mode of Action
Related compounds have been studied, and their reactions with various electrophilic reagents have been observed . These reactions often result in the formation of addition products, which can undergo further transformations under specific conditions .
Biochemical Pathways
Given its structural similarity to 2-azabicyclo[221]hept-5-en-3-one, it may be involved in the synthesis of carbocyclic nucleosides . These nucleosides are integral components of nucleic acids and play a vital role in many biochemical pathways.
Result of Action
Based on its structural similarity to 2-azabicyclo[221]hept-5-en-3-one, it may contribute to the synthesis of carbocyclic nucleosides . These nucleosides are essential for various biological processes, including DNA replication, signal transduction, and energy transfer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable azabicyclic precursor with benzyl and methyl groups. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the benzyl and methyl substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Diels-Alder reaction conditions and subsequent functionalization steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for this compound.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Reduced Products: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-ene: Lacks the benzyl and methyl substituents, making it less hydrophobic and potentially less active in biological systems.
3-Methyl-2-azabicyclo[2.2.1]hept-5-ene: Similar structure but without the benzyl group, which may affect its reactivity and interactions.
Uniqueness
2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene is unique due to the presence of both benzyl and methyl groups, which can enhance its hydrophobicity and potentially improve its interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11-13-7-8-14(9-13)15(11)10-12-5-3-2-4-6-12/h2-8,11,13-14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODCZKFJFLNXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(N1CC3=CC=CC=C3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936186-34-3 |
Source


|
| Record name | 2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)
![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2892587.png)



![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)

![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)
![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)



